molecular formula C13H13ClN2O3 B12939096 4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12939096
M. Wt: 280.70 g/mol
InChI Key: VXXADIVYFILADT-UHFFFAOYSA-N
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Description

4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylphenoxy group: This step involves the reaction of the chlorinated pyrazole with 3,5-dimethylphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Esterification and amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium azide or primary amines under basic conditions.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Substitution reactions: Formation of substituted pyrazoles.

    Oxidation and reduction reactions: Formation of oxides or alcohols.

    Esterification and amidation: Formation of esters or amides.

Scientific Research Applications

4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and dimethylphenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group may play a role in its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenoxy groups but lacks the pyrazole ring and carboxylic acid group.

    1-(3,5-Dimethylphenoxy)-3-chloropropane: Contains the dimethylphenoxy and chloro groups but has a different core structure.

    3,5-Dimethyl-4-chloropyrazole: Similar pyrazole ring structure but lacks the dimethylphenoxy and carboxylic acid groups.

Uniqueness

4-Chloro-1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its chloro, dimethylphenoxy, and carboxylic acid groups attached to a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

4-chloro-1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-9(2)5-10(4-8)19-7-16-6-11(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)

InChI Key

VXXADIVYFILADT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=C(C(=N2)C(=O)O)Cl)C

Origin of Product

United States

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